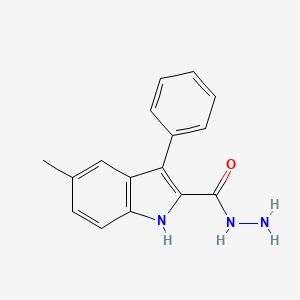
N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide is a chemical compound known for its unique structure and properties It contains a cyclohexyl group, a hydroxy-phenylethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide typically involves the reaction of cyclohexylamine with 2-hydroxy-2-phenylethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-hydroxy-N-phenylacetamide
- N-(2-Hydroxy-cyclohexyl)-2-phenoxy-acetamide
- N-(4-Hydroxy-phenyl)-2-phenoxy-acetamide
Uniqueness
N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
96626-18-5 |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-20(18,19)16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2,4-5,8-9,14-15,17H,3,6-7,10-12H2,1H3 |
InChI Key |
XEVWKMDPOSILNV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(C1=CC=CC=C1)O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)


![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)


![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)




